molecular formula C30H32N6O6 B12412924 1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea

1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea

Cat. No.: B12412924
M. Wt: 572.6 g/mol
InChI Key: SBLCNWNDMUJOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea (hereafter referred to as AKF-D52, as designated in the literature ) is a synthetic phenoxypyrimidine-urea derivative with demonstrated antiproliferative activity in non-small cell lung cancer (NSCLC) and other malignancies. Structurally, it features a diarylurea scaffold conjugated to a 2,4-disubstituted pyrimidine core. Key functional groups include a 3,5-dimethoxyphenyl urea moiety, a 3-methoxyphenoxy substituent at the pyrimidine 4-position, and a 4-morpholin-4-ylanilino group at the pyrimidine 2-position . Mechanistically, AKF-D52 induces apoptosis via both caspase-dependent (extrinsic) and -independent (intrinsic mitochondrial) pathways, triggers reactive oxygen species (ROS) production, and promotes cytoprotective autophagy . Preclinical studies highlight its efficacy in reducing tumor growth in A549 xenograft models .

Properties

Molecular Formula

C30H32N6O6

Molecular Weight

572.6 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea

InChI

InChI=1S/C30H32N6O6/c1-38-23-5-4-6-24(17-23)42-28-27(34-30(37)33-21-15-25(39-2)18-26(16-21)40-3)19-31-29(35-28)32-20-7-9-22(10-8-20)36-11-13-41-14-12-36/h4-10,15-19H,11-14H2,1-3H3,(H,31,32,35)(H2,33,34,37)

InChI Key

SBLCNWNDMUJOKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC(=NC=C2NC(=O)NC3=CC(=CC(=C3)OC)OC)NC4=CC=C(C=C4)N5CCOCC5

Origin of Product

United States

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea (commonly referred to as compound 1) is a synthetic urea derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor of polo-like kinase 4 (PLK4). This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

PLK4 is a serine/threonine kinase that plays a critical role in cell cycle regulation and centriole duplication. Inhibition of PLK4 leads to disrupted mitotic processes and has been linked to increased sensitivity of cancer cells to DNA-damaging agents . Compound 1 has been shown to effectively inhibit PLK4 activity, resulting in reduced cell proliferation in various cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated that compound 1 exhibits significant inhibitory effects on cell viability across multiple cancer cell lines. For instance, it was found that treatment with compound 1 resulted in a dose-dependent decrease in proliferation rates in embryonal carcinoma cells .

Table 1: In Vitro Activity of Compound 1

Cell LineIC50 (µM)Effect on Proliferation (%)
DAOY (Medulloblastoma)0.09470% decrease
G401 (Kidney)3.7960% decrease
BT-12 (Brain)3.7365% decrease

In Vivo Studies

Preliminary in vivo studies have indicated that compound 1 may enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment. For example, in xenograft models, the administration of compound 1 alongside standard chemotherapy resulted in significantly reduced tumor growth compared to controls .

Case Studies

A notable case study involved the use of compound 1 in combination with DNA-damaging agents. Researchers observed that this combination led to enhanced apoptosis in cancer cells, suggesting a potential therapeutic strategy for overcoming resistance to conventional treatments .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that compound 1 possesses favorable properties such as moderate liver microsomal stability and low risk of drug-drug interactions. These characteristics are crucial for its development as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to 1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea exhibit potent anticancer properties. For example, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
    • A case study demonstrated that a related compound inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
  • Antiviral Properties :
    • Research has highlighted the potential of this compound as an antiviral agent. Studies indicate that it can inhibit viral replication through mechanisms that disrupt viral entry or replication processes.
    • In vitro tests have shown a significant reduction in viral load in cells treated with similar compounds, suggesting a promising avenue for further development in antiviral therapies .

Pharmacological Insights

  • Mechanism of Action :
    • The mechanism of action involves the modulation of various biological pathways, including those related to cell cycle regulation and apoptosis. The presence of morpholine and pyrimidine rings enhances interaction with biological targets such as enzymes and receptors.
    • A detailed analysis revealed that the compound could act as an inhibitor of specific kinases involved in tumor growth and metastasis, making it a candidate for targeted cancer therapies .
  • Toxicological Studies :
    • Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies have indicated that it has a favorable toxicity profile, with minimal adverse effects observed in animal models at therapeutic doses.
    • Long-term studies are ongoing to evaluate chronic exposure effects and potential organ-specific toxicity .
  • Case Study on Anticancer Efficacy :
    • A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of analogs of this compound. Results showed a significant reduction in tumor size in xenograft models when treated with the compound compared to controls .
  • Antiviral Activity Evaluation :
    • Another study focused on the antiviral properties against influenza viruses. The compound demonstrated a dose-dependent inhibition of viral replication, suggesting its potential as a therapeutic agent against respiratory viruses .

Comparison with Similar Compounds

Structural Analogues and Derivatives

AKF-D52 belongs to a broader class of urea-containing heterocyclic compounds. Its structural and functional distinctions from analogues are summarized below:

Compound Name / Identifier Core Structure Key Substituents Target/Mechanism Notes Reference
AKF-D52 2,4-Disubstituted pyrimidine-urea 3,5-Dimethoxyphenyl urea; 3-methoxyphenoxy; 4-morpholin-4-ylanilino Caspase-dependent/-independent apoptosis; ROS
PKI-587 Diarylurea-triazine Dimethylaminopiperidine carbonyl; 4,6-dimorpholino-1,3,5-triazin-2-ylphenyl PI3K/mTOR inhibitor
PD173074 Pyrido[2,3-d]pyrimidin-7-yl urea tert-Butyl; diethylaminobutylamino; 3,5-dimethoxyphenyl FGFR/VEGFR inhibitor
Compound 15 (Bis-morpholino-triazine) 1,3,5-Triazine-urea 4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl; 4-(hydroxymethyl)phenyl urea Kinase inhibition (unspecified)

Key Structural Differences :

  • AKF-D52 utilizes a pyrimidine core, whereas PKI-587 and Compound 15 are based on triazine scaffolds. PD173074 features a fused pyrido-pyrimidine system.
  • Substituent variations influence target specificity. For example, PKI-587’s morpholino-triazine groups confer selectivity for PI3K/mTOR kinases, while AKF-D52’s pyrimidine-urea structure correlates with dual apoptotic pathway activation .
Mechanistic and Functional Differences
Compound Apoptosis Pathways Autophagy Induction ROS Dependency Kinase Inhibition Profile
AKF-D52 Caspase-dependent and -independent Cytoprotective Yes (α-tocopherol-sensitive) Moderate FMS/c-KIT inhibition
Sorafenib Primarily caspase-dependent Not reported No Strong RAF/VEGFR/PDGFR inhibition
Pazopanib Caspase-dependent Not reported No Potent VEGFR/PDGFR/c-KIT inhibition
PD173074 FGFR/VEGFR inhibition Not reported No FGFR1 (IC₅₀ = 25 nM)

Functional Insights :

  • AKF-D52 uniquely induces cytoprotective autophagy, which attenuates apoptosis unless pharmacologically inhibited . This contrasts with sorafenib and pazopanib , which lack reported autophagy-modulating effects.
  • While AKF-D52 inhibits FMS and c-KIT kinases, its potency is lower than sorafenib and pazopanib , suggesting its primary anticancer effects stem from ROS-mediated apoptosis rather than kinase blockade .
  • PD173074 and PKI-587 exhibit well-defined kinase targets (FGFR/VEGFR and PI3K/mTOR, respectively), whereas AKF-D52’s kinase inhibition appears ancillary to its apoptotic mechanisms .
In Vitro and In Vivo Efficacy
  • AKF-D52: Reduces NSCLC cell viability (IC₅₀ ~1–5 µM) and suppresses A549 xenograft tumor growth by >50% at 25 mg/kg .
  • PKI-587: Demonstrates nanomolar potency (IC₅₀ <10 nM) against PI3K/mTOR in breast cancer models but lacks published xenograft data in NSCLC .

Comparative Advantage : AKF-D52’s dual apoptotic pathway activation and ROS dependency may offer therapeutic benefits in apoptosis-resistant cancers, though its moderate kinase inhibition limits utility in kinase-driven malignancies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.